5-(2-(Benzyloxy)ethoxy)pentan-1-ol
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Overview
Description
5-(2-(Benzyloxy)ethoxy)pentan-1-ol is an organic compound with the molecular formula C12H18O2. It is a derivative of pentanol, where a benzyloxy group is attached to the second carbon of the ethoxy chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(2-(Benzyloxy)ethoxy)pentan-1-ol can be synthesized by reacting pentane-1,5-diol with benzyl chloride. The reaction typically involves the use of sodium hydride (NaH) as a base in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)ethoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and 2-iodoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide are used for substitution reactions.
Major Products
Oxidation: 5-benzyloxypentanal and 5-benzyloxypentanoic acid.
Reduction: Corresponding alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-(Benzyloxy)ethoxy)pentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)ethoxy)pentan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy chain provides flexibility and solubility, enhancing its utility in different applications .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-1-pentanol: Similar structure but lacks the ethoxy group.
4-Benzyloxy-1-butanol: Shorter carbon chain.
3-Benzyloxy-1-propanol: Even shorter carbon chain.
Uniqueness
5-(2-(Benzyloxy)ethoxy)pentan-1-ol is unique due to its specific structure, which combines the benzyloxy and ethoxy groups. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-(2-phenylmethoxyethoxy)pentan-1-ol |
InChI |
InChI=1S/C14H22O3/c15-9-5-2-6-10-16-11-12-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
SODKFZHQSNRUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCO |
Origin of Product |
United States |
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